9-Phenylpurin-6-amine

Vue d'ensemble

Description

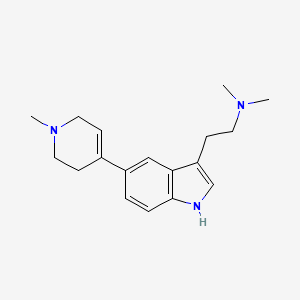

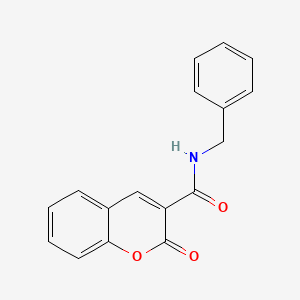

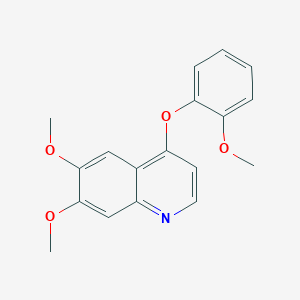

La 9-Phényl-9H-purin-6-ylamine est un composé chimique appartenant à la famille des purines. Elle est caractérisée par une structure cyclique de purine avec un groupe phényle attaché à la 9e position et un groupe amine à la 6e position.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la 9-Phényl-9H-purin-6-ylamine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction de l’(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate d’éthyle avec une phénylamine dans un rapport molaire de 1 : 1 . Les conditions de réaction exigent souvent des températures contrôlées et l’utilisation de solvants spécifiques pour garantir le rendement souhaité du produit.

Méthodes de production industrielle : Dans les milieux industriels, la production de la 9-Phényl-9H-purin-6-ylamine peut impliquer une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend souvent l’utilisation de réacteurs automatisés et de systèmes à écoulement continu afin de maintenir des paramètres de réaction constants.

Analyse Des Réactions Chimiques

Types de réactions : La 9-Phényl-9H-purin-6-ylamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le groupe amine à la 6e position peut participer à des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Les électrophiles tels que les halogénures d’alkyle et les chlorures d’acyle sont couramment employés.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés nitro, tandis que les réactions de substitution peuvent produire des produits alkylés ou acylés.

4. Applications de la recherche scientifique

La 9-Phényl-9H-purin-6-ylamine a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses interactions avec les macromolécules biologiques, telles que les protéines et les acides nucléiques.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement des maladies impliquant le métabolisme des purines.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme précurseur dans divers procédés chimiques.

Applications De Recherche Scientifique

9-Phenyl-9H-purin-6-ylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

Industry: It is used in the development of novel materials and as a precursor in various chemical processes.

Mécanisme D'action

Le mécanisme d’action de la 9-Phényl-9H-purin-6-ylamine implique son interaction avec des cibles moléculaires spécifiques. Elle peut se lier aux récepteurs et aux enzymes des purines, en modulant leur activité. Cette interaction peut influencer diverses voies cellulaires, notamment celles impliquées dans la prolifération cellulaire et l’apoptose .

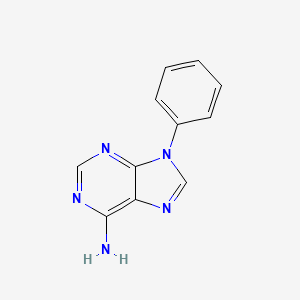

Composés similaires :

9-Éthyladenine : Structure similaire, mais avec un groupe éthyle au lieu d’un groupe phényle.

2,6-Diaminopurine : Contient deux groupes amines aux positions 2 et 6.

8-Phényléthynyl-9-éthyladenine : Comprend un groupe éthynyle à la 8e position et un groupe éthyle à la 9e position.

Unicité : La 9-Phényl-9H-purin-6-ylamine est unique en raison de la présence du groupe phényle à la 9e position, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurale peut influencer son affinité de liaison aux cibles moléculaires et sa réactivité globale.

Comparaison Avec Des Composés Similaires

9-Ethyladenine: Similar in structure but with an ethyl group instead of a phenyl group.

2,6-Diaminopurine: Contains two amine groups at the 2nd and 6th positions.

8-Phenylethynyl-9-ethyladenine: Features an ethynyl group at the 8th position and an ethyl group at the 9th position.

Uniqueness: 9-Phenyl-9H-purin-6-ylamine is unique due to the presence of the phenyl group at the 9th position, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity to molecular targets and its overall reactivity.

Propriétés

IUPAC Name |

9-phenylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZYZBRNUYGQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325733 | |

| Record name | 9-phenylpurin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20145-09-9 | |

| Record name | NSC516599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-phenylpurin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

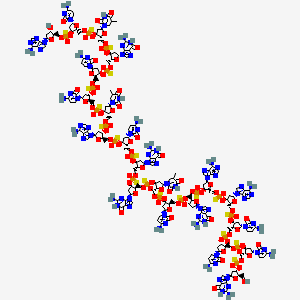

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B3062160.png)

![4H-Naphtho[1,2-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B3062217.png)

![N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3062239.png)

![BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-](/img/structure/B3062243.png)